molecular formula C11H13NO4 B3028722 N-Acetyltyrosine CAS No. 2901-77-1

N-Acetyltyrosine

Cat. No.: B3028722
CAS No.: 2901-77-1
M. Wt: 223.22 g/mol
InChI Key: CAHKINHBCWCHCF-UHFFFAOYSA-N
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Description

N-acetyltyrosine is an N-acetyl-amino acid that is tyrosine with an amine hydrogen substituted by an acetyl group. It has a role as a human urinary metabolite. It is a tyrosine derivative, a N-acetyl-amino acid and a member of phenols. It is functionally related to a tyrosine.
This compound, also referred to as N-acetyl-L-tyrosine, is used in place of as a tyrosine precursor. [DB00135] is a non-essential amino acid with a polar side group. This compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine. It is typically administered as a source of nutritional support where oral nutrition is inadequate or cannot be tolerated.
This compound is a natural product found in Saccharomyces cerevisiae with data available.

Mechanism of Action

Target of Action

N-Acetyltyrosine, also known as 2-acetamido-3-(4-hydroxyphenyl)propanoic acid, primarily targets the brain’s neurotransmitters . Specifically, it is a precursor to dopamine , a key neurotransmitter involved in mood regulation, motivation, attention, and motor control .

Mode of Action

This compound is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine . The brain utilizes the enzyme tyrosine hydroxylase for the conversion of L-Tyrosine to L-DOPA . The decarboxylation process of L-DOPA leads to the synthesis of the neurotransmitter dopamine .

Biochemical Pathways

This compound plays a crucial role in the synthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response . The body needs a steady supply of tyrosine to maintain their production and keep physical and cognitive performance at peak levels .

Pharmacokinetics

This compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . This increased solubility and bioavailability suggest that this compound can more effectively cross the blood-brain barrier, a vital factor for influencing brain function .

Result of Action

The primary result of this compound’s action is the increased production of dopamine, a neurotransmitter that plays a key role in mood regulation, motivation, attention, and motor control . This can lead to improved cognitive function, particularly under conditions of stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, stress conditions can increase the metabolic requirements for protein, leading to an increased need for this compound . Additionally, the efficacy of this compound can be affected by the individual’s nutritional status, as it is typically administered as a source of nutritional support where oral nutrition is inadequate or cannot be tolerated .

Biochemical Analysis

Biochemical Properties

N-Acetyltyrosine participates in several biochemical reactions. It serves as a substrate for the enzyme tyrosinase, leading to the formation of N-acetyl-L-DOPA and/or N-acetyl-dopaquinone . Additionally, it can be decarboxylated to form N-arachidonoyl-L-tyramine in the presence of rat tissue homogenates . These interactions highlight the compound’s involvement in enzymatic processes that are crucial for various physiological functions.

Cellular Effects

This compound influences various cellular processes. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are essential for cognitive function and stress response . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by serving as a precursor to these neurotransmitters . This indicates its potential role in enhancing cognitive performance and mood regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its conversion to tyrosine, which is then used to synthesize neurotransmitters . The compound’s acetyl group enhances its solubility, allowing it to be more readily absorbed and utilized by the body . This conversion process involves deacetylation, which releases tyrosine to participate in the synthesis of catecholamines . These interactions underline the compound’s role in neurotransmitter production and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that it maintains its efficacy in enhancing cognitive function and stress response over short periods . Long-term studies indicate that continuous supplementation can sustain its beneficial effects on neurotransmitter levels and cognitive performance

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively enhances cognitive function and stress response without adverse effects . Higher doses may lead to headaches and fatigue, indicating a threshold beyond which the compound’s benefits diminish . These findings suggest the importance of optimizing dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the production of neurotransmitters. It is deacetylated to form tyrosine, which then participates in the synthesis of dopamine, norepinephrine, and epinephrine . These metabolic pathways are crucial for maintaining cognitive function and stress response. The compound’s role in these pathways highlights its importance in regulating neurotransmitter levels and supporting overall brain health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently due to its enhanced solubility . The compound can cross the blood-brain barrier, allowing it to reach the brain and participate in neurotransmitter synthesis . This efficient transport and distribution are essential for its role in enhancing cognitive function and stress response.

Subcellular Localization

This compound’s subcellular localization is influenced by its acetyl group, which enhances its solubility and allows it to be readily absorbed by cells . The compound is distributed throughout the cytosol and can reach various cellular compartments where it participates in neurotransmitter synthesis . This widespread localization supports its role in regulating cellular functions and maintaining cognitive health.

Properties

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKINHBCWCHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859468
Record name N-Acetyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-77-1, 537-55-3
Record name N-Acetyl-DL-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2901-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-tyrosine
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Record name N-Acetyl-DL-tyrosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Acetyltyrosine?

A1: The molecular formula of this compound is C11H13NO4, and its molecular weight is 223.23 g/mol. []

Q2: How can this compound be characterized spectroscopically?

A2: Several spectroscopic techniques can be employed:

  • Ultraviolet (UV) Spectroscopy: This method is particularly useful for studying the aromatic ring of this compound, revealing information about its electronic structure and interactions with other molecules. [, , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as the amide carbonyl and the phenolic hydroxyl group. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information. 1H, 13C, and 15N NMR have been used to study this compound and its interactions with enzymes. [, , , , , , ]

Q3: What is the role of the phenolic hydroxyl group in this compound's reactivity?

A3: The phenolic hydroxyl group is crucial for this compound's reactivity. It can participate in hydrogen bonding, undergo oxidation by enzymes like peroxidase, and form covalent bonds with reactive species. [, , , ]

Q4: How does this compound interact with the enzyme chymotrypsin?

A4: this compound acts as a substrate for chymotrypsin. Studies using 13C NMR have shown that the binding of this compound to chymotrypsin does not induce significant strain on the substrate molecule, suggesting a good fit within the enzyme's active site. []

Q5: Can this compound be utilized as a tyrosine source in humans, particularly in cases of renal failure?

A5: Research suggests that this compound is not efficiently hydrolyzed in humans and is largely excreted unchanged, making it a less effective tyrosine source compared to dipeptides like alanyltyrosine. This holds true even in patients with renal failure. []

Q6: What is the role of this compound in studies on ovoperoxidase and zona pellucida hardening?

A6: this compound, along with other tyrosine analogs, has been instrumental in demonstrating the role of ovoperoxidase in zona pellucida hardening. Its ability to inhibit hardening highlights the importance of free hydroxyl and ortho positions on the tyrosine ring for the crosslinking process catalyzed by the enzyme. []

Q7: How does this compound interact with Chlorine Dioxide (ClO2)?

A7: this compound reacts with ClO2 in a pH-dependent manner. The reaction rate increases significantly with increasing pH. The reaction primarily involves the phenoxide form of this compound and leads to the formation of N-acetyldopaquinone as the initial product. []

Q8: How is this compound metabolized in neonatal piglets?

A8: Studies in neonatal piglets have shown that this compound exhibits low bioavailability, with a high percentage being excreted in urine. Its use as a tyrosine precursor in total parenteral nutrition resulted in lower nitrogen balance and utilization compared to phenylalanine or glycyltyrosine. []

Q9: What insights have metabolomic studies provided regarding this compound in childhood atopic diseases?

A9: Several metabolomics studies have shown alterations in this compound levels in children with atopic diseases like asthma. This suggests potential disruptions in tyrosine metabolism pathways associated with these conditions, warranting further investigation into its role as a potential biomarker. []

Q10: How does this compound participate in photoinduced electron transfer reactions with ruthenium complexes?

A10: this compound can act as an electron donor in photoinduced electron transfer reactions with certain ruthenium complexes, particularly those containing the ligand 1,4,5,8-tetraazaphenanthrene (TAP). These reactions are pH-dependent and have been studied using techniques like photo-CIDNP. [, , ]

Q11: What is the role of this compound in studying the ultrafast fluorescence quenching of Atto655?

A11: this compound is a valuable probe for investigating the ultrafast fluorescence quenching dynamics of Atto655. It was found that the quenching mechanism involves a proton-coupled electron transfer process, as evidenced by the pH dependence of the quenching kinetics. []

Q12: How can this compound be used as a model compound in second-derivative ultraviolet spectroscopy?

A12: this compound ethyl ester in 55% methanol serves as a model compound for tyrosine in second-derivative UV spectroscopy. This method allows for the accurate quantitation of tyrosine in proteins, even in the presence of other aromatic amino acids. []

Q13: What are the advantages of using platinum-catalyzed hydrogen-deuterium exchange for labeling this compound?

A13: Platinum-catalyzed hydrogen-deuterium exchange provides a specific and efficient method for labeling the aromatic ring and benzylic protons of this compound. This technique is valuable for preparing deuterium-labeled peptides for NMR studies. []

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